4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylaniline in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium methoxide in methanol at room temperature. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)methane
Uniqueness
4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is unique due to its specific thiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C16H14BrClN2S |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12;/h2-10H,1H3,(H,18,19);1H |
InChI Key |
UKAMBPJKKGPYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Origin of Product |
United States |
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